molecular formula C16H13ClN2O2S B11467681 2-[(2-Chlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-[(2-Chlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11467681
M. Wt: 332.8 g/mol
InChI Key: HDXFBDOKUPTLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the oxadiazole ring reacts with chlorophenyl and methoxyphenyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reacts with the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch and continuous flow synthesis, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl methyl sulfone
  • 2-Chlorophenyl methyl sulfoxide
  • 2-Methoxyphenyl derivatives

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, combined with the chlorophenyl, methoxyphenyl, and sulfanyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2S/c1-20-14-9-5-3-7-12(14)15-18-19-16(21-15)22-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3

InChI Key

HDXFBDOKUPTLMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.